(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
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Overview
Description
(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a styryl group, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a suitable aryl halide reacts with a styrene derivative in the presence of a palladium catalyst.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, involving the reaction of an aryl halide with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Incorporation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups on the quinazolinone core.
Coupling Reactions: The ethynyl and styryl groups can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, polar solvents.
Coupling Reactions: Palladium catalysts, copper co-catalysts, inert atmosphere.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share structural similarities with (E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid.
Styryl Derivatives: Compounds like (E)-stilbene and (E)-4-methoxystilbene have similar styryl groups.
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid share the benzoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combination of the quinazolinone core, styryl group, and benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H16N2O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-[2-(4-ethynylphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C25H16N2O3/c1-2-17-10-12-18(13-11-17)14-15-23-26-22-9-4-3-8-21(22)24(28)27(23)20-7-5-6-19(16-20)25(29)30/h1,3-16H,(H,29,30) |
InChI Key |
WFDJIIYWQKNANN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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